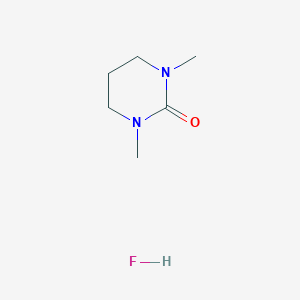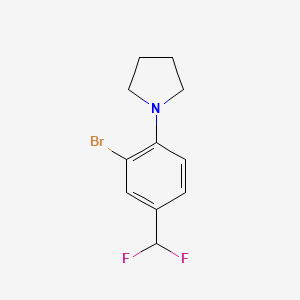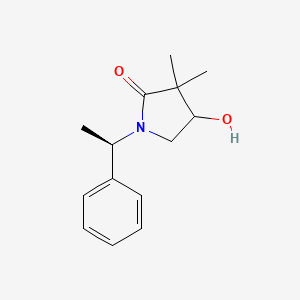
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one
説明
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known as 4-hydroxy-3,3-dimethyl-1-phenylethylpyrrolidin-2-one or 4-hydroxy-3,3-dimethyl-1-phenylethyl-2-pyrrolidone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 91°C. 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been used in the synthesis of various compounds, including pharmaceuticals and cosmetics, as well as in the study of biological processes.
科学的研究の応用
1. Chelation and Iron Excretion
Compounds such as 3-hydroxy-4(1H)-pyridinones have shown potential for chelating iron(III), indicating their use in treating iron overload conditions like thalassemia. These compounds demonstrate oral activity and can facilitate the excretion of iron, suggesting that structurally similar compounds may also possess these beneficial properties (Rai et al., 1998).
2. Neuroactive Properties
Some structurally similar compounds, particularly those with a pyrrolidin-2-one fragment, have been evaluated for their neuroactive properties. These compounds have shown binding affinity to adrenoceptors and demonstrated significant activity in antiarrhythmic and hypotensive tests in animals, indicating potential applications in cardiovascular and neuropharmacological research (Kulig et al., 2007).
3. Nootropic Effects
Pyrrolidine derivatives have been studied for their nootropic effects, enhancing memory and learning processes in animal models. These findings suggest that compounds with a pyrrolidine structure could be investigated for their cognitive-enhancing properties and potential applications in treating neurodegenerative diseases (Petkov et al., 1991).
4. Radical Scavenging and Antioxidant Activity
Compounds like 5,5-dimethyl-1-pyrroline-N-oxide have been used to trap free radicals, suggesting potential antioxidant properties. This indicates that structurally related compounds might also serve as valuable tools in studying oxidative stress and related pathological conditions (Timmins et al., 1999).
5. Analgesic Activity
Derivatives of pyridine-4-one have exhibited significant analgesic effects in animal models, offering potential for the development of new pain management therapies. This suggests that similar compounds, including those with a pyrrolidinone structure, might possess analgesic properties (Hajhashemi et al., 2012).
特性
IUPAC Name |
4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMLZVUBYPCIG-RWANSRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



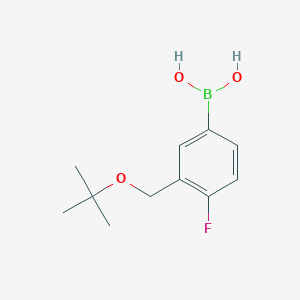
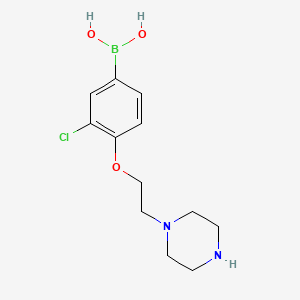
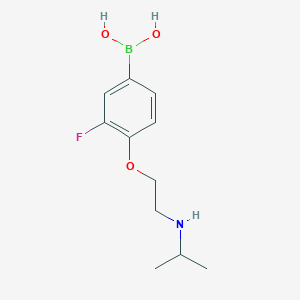
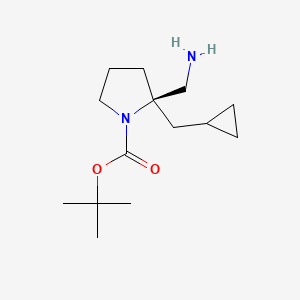
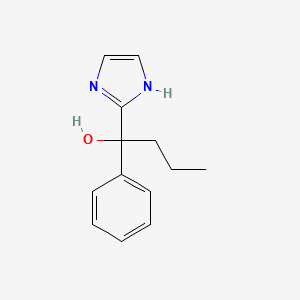
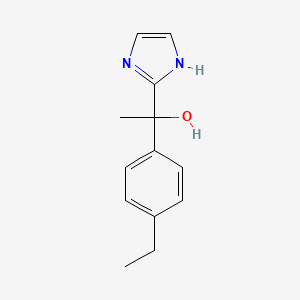
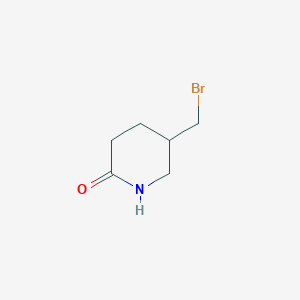
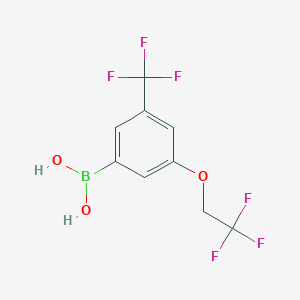
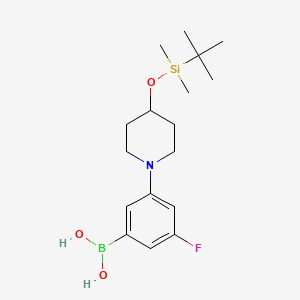
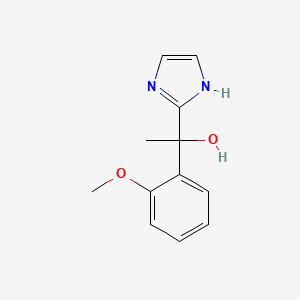
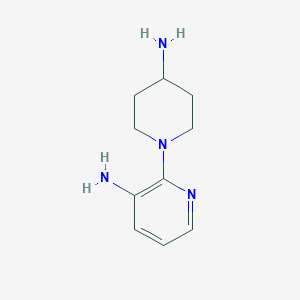
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
